molecular formula C14H9Cl2F3N2O2 B1680092 NS 1738 CAS No. 501684-93-1

NS 1738

Cat. No.: B1680092
CAS No.: 501684-93-1
M. Wt: 365.1 g/mol
InChI Key: OUDXRNQPVSMGDW-UHFFFAOYSA-N
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Description

. This compound has gained attention for its potential therapeutic applications, particularly in the field of neuroscience.

Mechanism of Action

Target of Action

NS 1738, also known as NSC-213859, is a novel positive allosteric modulator of the α7 nicotinic acetylcholine receptors (α7 nAChR) . The α7 nAChR is a type of nicotinic acetylcholine receptor, which is a kind of ionotropic receptor and ligand-gated ion channel present in the membrane of certain neurons and other cells .

Mode of Action

This compound acts by increasing the peak amplitude of acetylcholine (ACh)-evoked currents at all concentrations, thus, it increases the maximal efficacy of ACh . It does so by interacting at allosteric modulatory sites distinct from the orthosteric sites .

Biochemical Pathways

The α7 nAChR is part of the family of Cys-loop Ligand-Gated Ion channels (LGIC), which are composed of five subunits assembled around a central pore . When ACh or a positive allosteric modulator like this compound binds to the α7 nAChR, the receptor changes shape and opens a pore, allowing ions to flow into the neuron . This ion flow creates an electrical signal that can then be transmitted down the neuron. The α7 nAChR is involved in various physiological and pathological processes, making it an important drug target .

Pharmacokinetics

To estimate the ability of this compound to permeate the blood-brain barrier, rats were administered 10 mg/kg this compound intraperitoneally. Peak brain concentrations were measured approximately 30 min after injection, and they amounted to 80 ng/mL (~200 nM) at this dose . The ratio between the amount of compound entering the brain and that in plasma is AUC brain /AUC plasma =0.50 . The half-life in plasma is estimated to 42 min .

Result of Action

The result of this compound’s action is an increase in the peak current response of the α7 nAChR to ACh . This can enhance the signal transmission in neurons where the α7 nAChR is present. Experimental evidence supports the use of allosteric modulators like this compound as therapeutic tools for neurological and non-neurological conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the metabolism of this compound. In vitro studies indicate that approximately 60 and 75% of this compound is metabolized via the cytochrome P450 system in mouse and rat, respectively, within 1 h . This suggests that substances that affect the activity of the cytochrome P450 enzymes could potentially influence the pharmacokinetics and pharmacodynamics of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NS 1738 involves the reaction of 5-chloro-2-hydroxyaniline with 2-chloro-5-(trifluoromethyl)phenyl isocyanate . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

NS 1738 primarily undergoes substitution reactions due to the presence of chloro and hydroxyl groups on the aromatic rings . These groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction: While this compound is not commonly subjected to oxidation or reduction, it can potentially undergo these reactions under strong conditions using reagents like potassium permanganate or lithium aluminum hydride.

Major Products

The major products formed from substitution reactions of this compound depend on the nucleophile used. For example, reacting this compound with an amine could yield an amide derivative, while reaction with a thiol could produce a thioether.

Comparison with Similar Compounds

NS 1738 is unique among positive allosteric modulators of α7 nAChRs due to its specific chemical structure and pharmacological profile . Similar compounds include:

    PNU-120596: Another positive allosteric modulator of α7 nAChRs, but with different binding kinetics and efficacy.

    Tropisetron: A partial agonist of α7 nAChRs with additional activity at serotonin receptors.

    GTS-21: A selective agonist of α7 nAChRs with cognitive-enhancing properties.

This compound stands out for its selective modulation of α7 nAChRs without significant activity at other nicotinic receptor subtypes .

Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2O2/c15-8-2-4-12(22)11(6-8)21-13(23)20-10-5-7(14(17,18)19)1-3-9(10)16/h1-6,22H,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDXRNQPVSMGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50309712
Record name NS-1738
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501684-93-1
Record name N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501684-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NS-1738
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501684931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NS-1738
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Chloro-2-hydroxyphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NS-1738
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9822RX831L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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